2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Overview
Description
2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C16H22N2O8 and a molecular weight of 370.35 g/mol . It is a heterocyclic compound that contains a pyrrolidine ring, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
The synthesis of 2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 2-methyl aniline with pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is followed by the addition of oxalic acid to form the dioxalate salt . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various biological targets, influencing their activity. This binding can modulate the function of enzymes, receptors, or other proteins, leading to the desired biological effect .
Comparison with Similar Compounds
2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be compared with other similar compounds such as:
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate: This compound has a similar structure but lacks the methyl group on the aniline ring.
2-Methyl-N-(2-pyrrolidinylmethyl)aniline: This compound is similar but does not form the dioxalate salt.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2C2H2O4/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11;2*3-1(4)2(5)6/h2-3,5,7,11,13-14H,4,6,8-9H2,1H3;2*(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIKGNJRHUMOBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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